molecular formula C11H12ClN3O B1404650 1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol CAS No. 1443291-22-2

1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

Cat. No. B1404650
M. Wt: 237.68 g/mol
InChI Key: PXWXFSDBNAYILL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. A common intermediate, 1-[(4-chlorophenyl)(phenyl)methyl]-piperazine , is prepared from (4-chlorophenyl)(phenyl)methanone in three steps with excellent yields. The reactions proceed smoothly, resulting in the isolation of the desired product .


Physical And Chemical Properties Analysis

  • Stability : It is stable in aqueous solutions at pH 4, 5, and 7, with slow degradation observed at pH 9 .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

  • The compound has been utilized in the synthesis of various derivatives with specific crystal structures. For example, similar compounds have been synthesized and characterized using NMR, IR, MS spectra, and X-ray diffraction crystallography, highlighting its utility in studying molecular conformation and packing interactions (Dong & Huo, 2009).

Antifungal and Antimicrobial Applications

  • Derivatives of this compound have shown promising antifungal and antimicrobial activities. For instance, certain triazole derivatives have been evaluated for their in vitro antifungal activity against various Candida strains, indicating potential applications in developing new antimicrobial agents (Lima-Neto et al., 2012).

Potential in Antiviral Research

  • The compound's derivatives have also been explored for antiviral applications, particularly in the context of COVID-19. For example, certain 1,2,3-triazole hybrids have been synthesized and evaluated for their potential inhibitory activity against the COVID-19 main protease, suggesting a role in developing new antiviral drugs (Rashdan et al., 2021).

Applications in Corrosion Inhibition

  • Photo-cross-linkable polymers derived from this compound have been synthesized and evaluated as corrosion inhibitors for mild steel in hydrochloric acid medium. This highlights its potential application in materials science, particularly in the context of preventing metal corrosion (Baskar et al., 2014).

Enzyme Inhibition Studies

  • Some novel heterocyclic compounds derived from similar triazole-based structures have been synthesized and investigated for their enzyme inhibition properties, such as lipase and α-glucosidase inhibition. This demonstrates its potential use in biochemical and pharmacological research related to enzyme activity (Bekircan et al., 2015).

properties

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]triazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-8(16)11-7-15(14-13-11)6-9-2-4-10(12)5-3-9/h2-5,7-8,16H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWXFSDBNAYILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)CC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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